2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione
Description
2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is a heterocyclic compound with a unique structure that includes a thiazole ring fused to a pyridine ring
Properties
IUPAC Name |
1,1-dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3S/c9-6-5-4(2-1-3-7-5)12(10,11)8-6/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSASMMZWKKZWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NS2(=O)=O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with sulfur and carbonyl compounds under controlled temperatures and pressures. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives reacting with nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazolo[4,5-b]pyridine derivatives.
Scientific Research Applications
2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[5,4-b]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine
- Thienopyridines
Uniqueness
2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione stands out due to its unique combination of a thiazole and pyridine ring, which imparts distinct chemical properties and reactivity
Biological Activity
The compound 2H,3H-1-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 190.22 g/mol
- CAS Number : 1934367-95-9
The structure of the compound features a thiazole ring fused with a pyridine moiety, which contributes to its unique biological properties.
Antimicrobial Activity
Studies have demonstrated that compounds similar to thiazolo-pyridines exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[4,5-b]pyridine have shown activity against various bacterial strains. A notable study reported that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Anticancer Properties
Research indicates that thiazolo-pyridine derivatives possess anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. A study conducted on human breast cancer cells demonstrated that the compound triggered cell cycle arrest and apoptosis through the activation of caspase pathways .
Enzyme Inhibition
Thiazolo-pyridines have also been investigated for their ability to inhibit specific enzymes linked to disease processes. For example, they have been shown to inhibit certain kinases involved in cancer progression. One study highlighted the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby presenting a therapeutic avenue for cancer treatment .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various thiazolo-pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the thiazole ring enhanced antibacterial activity significantly. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, emphasizing the potential for these compounds in treating bacterial infections.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 10 | Staphylococcus aureus |
| B | 25 | Escherichia coli |
| C | 50 | Both |
Case Study 2: Anticancer Activity
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with a thiazolo-pyridine derivative resulted in a significant reduction in cell viability. The compound was administered at concentrations ranging from 1 to 100 µM over 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 90 |
| 10 | 70 |
| 50 | 40 |
| 100 | 20 |
The study concluded that the compound effectively induces apoptosis at higher concentrations through mitochondrial pathways.
The biological activities of 2H,3H-1-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.
- Apoptotic Pathways Activation : Triggers intrinsic apoptotic pathways via caspase activation.
- Enzyme Inhibition : Interferes with key enzymes involved in cell proliferation and survival.
Q & A
Q. Basic
- LogP : Ranges from 1.59 (dihydro derivatives) to 3.17 (brominated analogs), measured via shake-flask method .
- Solubility : Aromatic substituents (e.g., chlorophenyl) reduce aqueous solubility (49 mg/L vs. 173 mg/L for dihydro analogs) .
Advanced
QSAR models :
| Substituent | LogP | Solubility (mg/L) | Bioactivity (MIC, µg/mL) |
|---|---|---|---|
| -Cl | 2.88 | 49 | 8 (S. aureus) |
| -CH₃ | 1.59 | 173 | 16 (S. aureus) |
| Electron-withdrawing groups enhance membrane permeability but reduce solubility . |
What computational methods are used to predict electronic and spectroscopic properties of thiazolo[4,5-b]pyridine derivatives?
Q. Advanced
- DFT/B3LYP : Calculates HOMO-LUMO gaps (e.g., 4.2–5.1 eV) and UV-Vis absorption (λmax = 280–320 nm) .
- TD-DFT/IEF-PCM : Models solvent effects on excitation energies (error < 0.3 eV vs. experimental) .
- NMR chemical shifts : GIAO method predicts ¹³C shifts with RMSD < 2 ppm .
How can researchers address contradictions in reported bioactivity data for structurally similar analogs?
Advanced
Case study: Compound 75 () showed superior antifungal activity (MIC = 8 µg/mL) vs. analogs. Resolution strategies:
- Structural clustering : Identify critical pharmacophores (e.g., chlorophenyl + spirocyclic core).
- Dose-response curves : Confirm activity thresholds (e.g., EC₅₀ vs. IC₅₀ discrepancies).
- Assay standardization : Use CLSI guidelines for MIC assays to minimize variability .
What experimental designs are recommended for structure-activity relationship (SAR) studies of this scaffold?
Q. Advanced
- Fragment-based design : Vary substituents at positions 5, 6, and 7 (see table below).
- Pharmacophore mapping : Prioritize electron-deficient pyridine rings for kinase inhibition .
| Position | Substituent | Activity Trend |
|---|---|---|
| 5 | -CH₃ | ↑ Solubility |
| 6 | -CN | ↑ Antifungal |
| 7 | -Cl | ↑ LogP |
How can researchers improve metabolic stability of thiazolo[4,5-b]pyridine derivatives in preclinical studies?
Q. Advanced
- Glycoside conjugation : S- and C-glycosides resist enzymatic hydrolysis, enhancing bioavailability .
- Prodrug strategies : Ester derivatives (e.g., ethyl esters) improve absorption, with in vivo hydrolysis to active forms .
What analytical techniques are critical for assessing purity and stability of these compounds under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
